molecular formula C4H8BrNO B3049657 3-Bromo-n-methylpropanamide CAS No. 21437-87-6

3-Bromo-n-methylpropanamide

Cat. No.: B3049657
CAS No.: 21437-87-6
M. Wt: 166.02 g/mol
InChI Key: BPPLGDWGAYFCBR-UHFFFAOYSA-N
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Description

3-Bromo-n-methylpropanamide is an organic compound with the molecular formula C4H8BrNO It is a brominated amide derivative of propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-n-methylpropanamide can be synthesized through the reaction of 3-bromopropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of automated systems for temperature and pH control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-methylpropanamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted amides.

    Reduction: The compound can be reduced to form the corresponding amine, n-methylpropanamide, using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce n-methylpropanamide and hydrobromic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate temperature conditions.

    Reduction: Lithium aluminum hydride is used as a reducing agent, typically in anhydrous ether solvents.

    Hydrolysis: Acidic or basic conditions with water are employed, often at elevated temperatures to accelerate the reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted amides depending on the nucleophile used.

    Reduction: n-Methylpropanamide.

    Hydrolysis: n-Methylpropanamide and hydrobromic acid.

Scientific Research Applications

3-Bromo-n-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-n-methylpropanamide involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the amide group. The bromine atom can be displaced by nucleophiles, leading to various substitution reactions. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound of 3-Bromo-n-methylpropanamide, lacking the bromine substitution.

    n-Methylpropanamide: Similar structure but without the bromine atom.

    3-Bromo-n-methoxy-n-methylpropanamide: Another brominated derivative with a methoxy group.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPLGDWGAYFCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629932
Record name 3-Bromo-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21437-87-6
Record name 3-Bromo-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-N-methylpropanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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